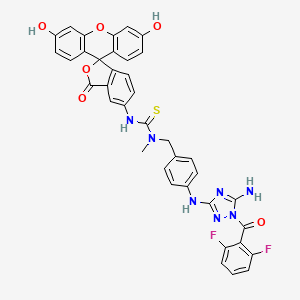

JAK2 JH2 Tracer

Description

Propriétés

IUPAC Name |

1-[[4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-1-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H27F2N7O6S/c1-46(18-19-5-7-20(8-6-19)42-36-44-35(41)47(45-36)33(50)32-28(39)3-2-4-29(32)40)37(54)43-21-9-12-25-24(15-21)34(51)53-38(25)26-13-10-22(48)16-30(26)52-31-17-23(49)11-14-27(31)38/h2-17,48-49H,18H2,1H3,(H,43,54)(H3,41,42,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJQEPALUDJGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)NC2=NN(C(=N2)N)C(=O)C3=C(C=CC=C3F)F)C(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H27F2N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Role of the JAK2 JH2 Pseudokinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Beyond a "Pseudo" Function

The Janus kinase 2 (JAK2) protein is a critical mediator of signal transduction for a multitude of cytokines and growth factors, playing a central role in hematopoiesis and immune response. A unique feature of the JAK family of tyrosine kinases is the presence of a tandem kinase domain architecture: a C-terminal catalytic kinase domain (JH1) and an adjacent pseudokinase domain (JH2). Historically considered catalytically inert, the JH2 domain of JAK2 is now understood to be a pivotal regulatory hub, possessing its own enzymatic activity and acting as a key modulator of JH1 function.[1][2][3][4][5] This guide provides an in-depth technical overview of the functions of the JAK2 JH2 domain, its role in disease, and the experimental approaches used to elucidate its mechanisms.

Dual Functionality of the JH2 Domain: Autoinhibition and Catalysis

The primary and most well-established function of the JAK2 JH2 domain is the autoinhibition of the adjacent JH1 kinase domain. This negative regulation is crucial for maintaining JAK2 in a low-activity state in the absence of cytokine stimulation. The autoinhibition is thought to be mediated by a direct intramolecular interaction between the JH2 and JH1 domains, where the JH2 domain sterically hinders the catalytic activity of the JH1 domain.

Contrary to its "pseudo" designation, the JAK2 JH2 domain possesses dual-specificity kinase activity , phosphorylating JAK2 at two key negative regulatory sites: Serine 523 (Ser523) and Tyrosine 570 (Tyr570). Phosphorylation of these residues is critical for maintaining the basal inactive state of JAK2. In vivo studies suggest that JH2 is primarily responsible for the phosphorylation of Ser523. The catalytic activity of the JH2 domain is weak, estimated to be approximately 10% of the JH1 domain's activity, which is consistent with a regulatory role rather than robust substrate phosphorylation.

Quantitative Analysis of JH2 Domain Interactions and Activity

The regulatory functions of the JH2 domain are underpinned by its specific biochemical and kinetic parameters. The following tables summarize key quantitative data from published literature.

| Parameter | Wild-Type JAK2 | V617F Mutant | Notes | Reference(s) |

| Kd for ATP (JH2 Domain) | ~1.3 µM | ~1.3 µM | The V617F mutation does not significantly alter the ATP binding affinity of the JH2 domain. | |

| Km of JH1 for ATP (in JH1-JH2 construct) | 88 ± 9 µM | 106 ± 11 µM | The presence of the JH2 domain increases the Km of the JH1 domain for ATP, suggesting a reduced affinity. | |

| Km of JH1 for ATP (isolated JH1 domain) | 44 ± 6 µM | - | The isolated JH1 domain has a higher affinity for ATP compared to the JH1-JH2 construct. |

Table 1: ATP Binding and Kinetic Parameters of JAK2 Domains

| Parameter | Description | Reference(s) |

| JH2 Catalytic Activity | Estimated to be ~10% of the JH1 domain's catalytic activity. | |

| Phosphorylation of Tyr570 | Phosphorylation of Tyr570 in the JH2 domain inhibits JAK2-dependent signaling. |

Table 2: Catalytic Properties of the JAK2 JH2 Domain

The JH2 Domain in Pathogenesis: The V617F Mutation

The clinical significance of the JH2 domain is underscored by the high frequency of gain-of-function mutations within this domain in patients with myeloproliferative neoplasms (MPNs). The most prevalent of these is the V617F mutation , a substitution of valine for phenylalanine at position 617. This single amino acid change disrupts the autoinhibitory function of the JH2 domain, leading to constitutive, cytokine-independent activation of the JH1 kinase domain and uncontrolled cell proliferation. While the V617F mutation does not significantly impact the ATP binding affinity of the JH2 domain, it is thought to induce conformational changes that favor an active state of the JH1 domain. In the context of the V617F mutation, the JH2 domain may also mediate cytokine-independent dimerization of JAK2, facilitating trans-phosphorylation and activation of the JH1 domains.

Signaling Pathways and Regulatory Mechanisms

The JAK2 JH2 domain is a central player in the canonical JAK-STAT signaling pathway. Upon cytokine binding to its receptor, the autoinhibitory constraint imposed by the JH2 domain is released, leading to the activation of the JH1 domain. Activated JAK2 then phosphorylates downstream STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression. The JH2 domain's own catalytic activity adds another layer of regulation to this pathway.

Experimental Protocols

A variety of biochemical and cellular assays are employed to investigate the function of the JAK2 JH2 domain. Below are detailed methodologies for key experiments.

Recombinant JAK2 Domain Expression and Purification

Objective: To produce purified JAK2 JH1 and JH2 domains for in vitro assays.

Methodology: Baculovirus Expression System

-

Cloning: Subclone the cDNA encoding the desired JAK2 domain (e.g., JH2, residues 523-816) into a baculovirus transfer vector (e.g., pFastBac) with an N- or C-terminal 6xHis-tag.

-

Bacmid Generation: Transform the recombinant transfer vector into DH10Bac E. coli competent cells to generate a recombinant bacmid via site-specific transposition.

-

Transfection: Transfect insect cells (e.g., Sf9) with the purified recombinant bacmid DNA to generate a P1 viral stock.

-

Virus Amplification: Amplify the P1 viral stock to a high-titer P2 or P3 stock by infecting a larger culture of Sf9 cells.

-

Protein Expression: Infect a large-scale culture of insect cells (e.g., High Five) with the high-titer viral stock. Harvest the cells 48-72 hours post-infection.

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors) and lyse by sonication or microfluidization.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

-

Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

-

-

Further Purification (Optional): For higher purity, perform size-exclusion chromatography to separate the target protein from aggregates and other contaminants.

-

Verification: Confirm the purity and identity of the protein by SDS-PAGE and Western blotting.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase [frontiersin.org]

- 3. Analysis of Jak2 Catalytic Function by Peptide Microarrays: The Role of the JH2 Domain and V617F Mutation | PLOS One [journals.plos.org]

- 4. Analysis of Jak2 Catalytic Function by Peptide Microarrays: The Role of the JH2 Domain and V617F Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

The Role of the JAK2 JH2 Domain in Cytokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase 2 (JAK2) is a critical mediator of signal transduction for a multitude of cytokines and hormones, playing a pivotal role in hematopoiesis and immune regulation. A unique feature of JAK family kinases is the presence of a tandem arrangement of a C-terminal catalytically active kinase domain (JH1) and an N-terminal pseudokinase domain (JH2). Historically considered catalytically inert, the JH2 domain of JAK2 is now recognized as a crucial negative regulator of the JH1 domain's activity. This technical guide provides an in-depth exploration of the multifaceted role of the JAK2 JH2 domain in cytokine signaling. We will delve into its structural characteristics, its autoinhibitory function, its own catalytic activity, and the profound impact of its mutations in the pathogenesis of myeloproliferative neoplasms (MPNs). This document consolidates quantitative biochemical data, detailed experimental protocols, and visual representations of signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field.

Introduction to JAK2 and Cytokine Signaling

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are essential for signaling downstream of type I and type II cytokine receptors. These receptors lack intrinsic kinase activity and rely on constitutively associated JAKs to initiate the intracellular signaling cascade. Upon cytokine binding, the receptors dimerize or oligomerize, bringing the associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This canonical JAK-STAT pathway is a fundamental mechanism for converting extracellular cytokine signals into cellular responses.

The Architecture of JAK2: A Multi-Domain Tyrosine Kinase

JAK2 is a large protein with a modular domain structure. From N-terminus to C-terminus, it consists of a FERM (band 4.1, ezrin, radixin, moesin) domain (JH7-JH5), an SH2 (Src Homology 2)-like domain (JH4-JH3), a pseudokinase domain (JH2), and a tyrosine kinase domain (JH1). The FERM and SH2-like domains are crucial for the association of JAK2 with the cytoplasmic tails of cytokine receptors. The JH1 domain is the catalytic engine of the protein, responsible for the phosphotransferase activity that drives the signaling cascade. The JH2 domain, which shares structural homology with kinase domains but lacks key catalytic residues, plays a sophisticated regulatory role.

The Autoinhibitory Role of the JH2 Domain

A primary function of the JAK2 JH2 domain is to act as a brake on the catalytic activity of the JH1 domain in the absence of cytokine stimulation, thereby maintaining a low basal signaling output. This autoinhibition is achieved through a direct intramolecular interaction between the JH2 and JH1 domains.[1][2] This interaction sterically hinders the JH1 domain, keeping it in an inactive conformation.

The JH1-JH2 Interaction Interface

Molecular modeling and structural studies have provided insights into the autoinhibitory interface between the JH1 and JH2 domains.[3] The N-lobe of the JH2 domain makes critical contacts with the C-lobe of the JH1 domain. This interaction is crucial for maintaining the inactive state of the kinase. Disruption of this interface through mutations leads to constitutive activation of JAK2.

The Pseudokinase Domain is a Catalytically Active Kinase

Contrary to its "pseudo" designation, the JAK2 JH2 domain possesses intrinsic, albeit weak, dual-specificity kinase activity.[2] It can autophosphorylate on serine and tyrosine residues, a feature that appears to be unique to JAK2 among the JAK family members.

Autophosphorylation Sites and Their Regulatory Function

The JH2 domain of JAK2 has been shown to phosphorylate itself on at least two key residues: Serine 523 (Ser523) and Tyrosine 570 (Tyr570).[2] Phosphorylation of these sites is thought to enhance the autoinhibitory function of the JH2 domain, further suppressing the basal activity of the JH1 domain.

Impact of JH2 Domain Mutations in Myeloproliferative Neoplasms

The critical regulatory role of the JH2 domain is underscored by the high frequency of gain-of-function mutations within this domain in patients with myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).

The V617F Mutation: A Paradigm of Pathogenic Activation

The most prevalent of these mutations is a valine to phenylalanine substitution at codon 617 (V617F). This single amino acid change in the JH2 domain leads to constitutive activation of the JAK2 kinase, resulting in cytokine-independent cell proliferation. The V617F mutation is believed to disrupt the autoinhibitory interaction between the JH1 and JH2 domains, leading to a conformational change that mimics the activated state. This results in the kinase being "stuck" in the on position, driving the overproduction of blood cells characteristic of MPNs.

Other Pathogenic JH2 Mutations

Besides the V617F mutation, a number of other mutations in the JH2 domain have been identified in MPNs and other hematological malignancies. These include mutations in exon 12 and the R683G/S mutation. These mutations also lead to the constitutive activation of JAK2, highlighting the JH2 domain as a mutational hotspot for hematologic cancers.

Quantitative Data on JAK2 JH2 Function

The following tables summarize key quantitative data related to the biochemical and biophysical properties of the JAK2 JH2 domain and its mutants.

Table 1: ATP Binding and Catalytic Activity of JAK2 Domains

| Protein | Km for ATP (µM) | Kd for ATP (µM) | Vmax (relative activity) | Reference(s) |

| JAK2 JH1 | 44 ± 6 | - | 20-fold higher than JH1-JH2 WT | |

| JAK2 JH1-JH2 WT | 88 ± 9 | 1.3 ± 0.1 | 1 | |

| JAK2 JH1-JH2 V617F | 106 ± 11 | 1.3 ± 0.1 | 3-fold higher than JH1-JH2 WT |

Table 2: Thermal Stability of the JAK2 JH2 Domain

| Protein | Tm (°C) | Reference(s) |

| JAK2 JH2 WT | 42.6 ± 0.2 | |

| JAK2 JH2 V617F | 39.3 ± 0.3 |

Table 3: Functional Impact of Various JAK2 JH2 Mutations

| Mutation | Location | Effect on JAK2 Activity | Disease Association | Reference(s) |

| V617F | Exon 14 | Constitutive activation | PV, ET, PMF | |

| N542-E543del | Exon 12 | Constitutive activation, favors erythrocytosis | PV | |

| E543-D544del | Exon 12 | Constitutive activation, favors erythrocytosis | PV | |

| K539L | Exon 12 | Constitutive activation | PV | |

| R683G/S | Exon 16 | Significant increase in activity | B-cell Acute Lymphoblastic Leukemia (B-ALL) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the JAK2 JH2 domain.

Co-Immunoprecipitation to Study JH1-JH2 Interaction

This protocol is designed to assess the in vivo or in vitro interaction between the JAK2 JH1 and JH2 domains.

Materials:

-

Cells expressing tagged versions of JAK2 domains (e.g., HA-JH1 and Myc-JH2)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against one of the tags (e.g., anti-HA antibody)

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for Western blotting (e.g., anti-HA and anti-Myc antibodies)

Procedure:

-

Cell Lysis: Lyse cells expressing the tagged proteins in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-HA) to form immune complexes.

-

Capture of Immune Complexes: Add protein A/G agarose beads to the lysate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding elution buffer and boiling.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both tags (e.g., anti-HA and anti-Myc) to detect the co-precipitated protein.

In Vitro Kinase Assay for JAK2 JH2 Domain

This protocol is for measuring the catalytic activity of the purified recombinant JAK2 JH2 domain.

Materials:

-

Purified recombinant JAK2 JH2 protein

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT)

-

[γ-32P]ATP

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu-Tyr) or a specific peptide substrate)

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, the substrate, and the purified JAK2 JH2 protein.

-

Initiation: Start the reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting onto a phosphocellulose membrane).

-

Detection: Quantify the incorporation of 32P into the substrate using a scintillation counter or a phosphorimager.

Expression and Purification of Recombinant JAK2 JH2 Domain

This protocol describes the expression and purification of the JAK2 JH2 domain for biochemical and structural studies.

Materials:

-

Baculovirus expression vector containing the coding sequence for the human JAK2 JH2 domain (e.g., residues 536-812) with an affinity tag (e.g., His6-tag).

-

Sf9 insect cells

-

Insect cell culture medium

-

Baculovirus for protein expression

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., lysis buffer with 250 mM imidazole)

-

Size-exclusion chromatography column

Procedure:

-

Expression: Infect Sf9 insect cells with the recombinant baculovirus and incubate to allow for protein expression.

-

Harvesting and Lysis: Harvest the cells and lyse them in lysis buffer.

-

Clarification: Centrifuge the lysate to remove cell debris.

-

Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged JH2 protein with elution buffer.

-

Size-Exclusion Chromatography: Further purify the eluted protein using a size-exclusion chromatography column to remove aggregates and other impurities.

-

Quality Control: Assess the purity and homogeneity of the final protein preparation by SDS-PAGE and Coomassie blue staining.

Visualizing the Role of JAK2 JH2 in Cytokine Signaling

The following diagrams, generated using the DOT language, illustrate key aspects of JAK2 signaling and the regulatory role of the JH2 domain.

Figure 1: Canonical JAK-STAT Signaling Pathway. This diagram illustrates the sequential steps of the JAK-STAT pathway, from cytokine binding to the activation of gene expression.

Figure 2: Autoinhibition of JAK2 and the Effect of the V617F Mutation. This diagram depicts the inhibitory interaction between the JH1 and JH2 domains in the inactive state, the release of this inhibition upon cytokine signaling, and the constitutive activation caused by the V617F mutation.

Figure 3: Workflow for Co-Immunoprecipitation. This diagram outlines the major steps involved in a co-immunoprecipitation experiment to study the interaction between JAK2 domains.

Conclusion and Future Directions

The JAK2 JH2 domain has emerged from the shadows of its "pseudo" designation to be recognized as a sophisticated and critical regulator of cytokine signaling. Its multifaceted role, encompassing autoinhibition, catalytic activity, and being a hotspot for pathogenic mutations, makes it a prime target for therapeutic intervention. A deeper understanding of the structural and molecular mechanisms governing JH2 function will undoubtedly pave the way for the development of novel, more specific, and effective therapies for MPNs and other diseases driven by aberrant JAK2 signaling. Future research should focus on elucidating the precise conformational changes induced by different JH2 mutations and on the development of small molecules that can specifically modulate the regulatory functions of the JH2 domain. This will require a continued interdisciplinary approach, combining structural biology, biochemistry, and cell biology, to fully unravel the complexities of this fascinating and clinically important protein domain.

References

- 1. JAK2 is dispensable for maintenance of JAK2 mutant B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression, purification, characterization and crystallization of non- and phosphorylated states of JAK2 and JAK3 kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production and Crystallization of Recombinant JAK Proteins | Springer Nature Experiments [experiments.springernature.com]

Structural Blueprint of the JAK2 JH2 ATP-Binding Pocket: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characteristics of the Janus Kinase 2 (JAK2) JH2 pseudokinase domain's ATP-binding pocket. A thorough understanding of this domain is critical for the rational design of next-generation therapeutic agents targeting myeloproliferative neoplasms (MPNs) and other JAK2-mediated diseases. This guide synthesizes crystallographic data, biophysical measurements, and functional studies to present a detailed molecular landscape of the JH2 domain, with a focus on features relevant to inhibitor design and development.

Architectural Overview of the JAK2 JH2 Domain

The JAK2 protein is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[1][2] It comprises several domains, including a C-terminal tyrosine kinase domain (JH1) and a preceding pseudokinase domain (JH2). While initially thought to be catalytically inactive, the JH2 domain is now understood to possess low-level catalytic activity and, more importantly, functions as a key negative regulator of the JH1 domain's kinase activity.[1][2][3] The majority of disease-associated mutations in JAKs are found in the JH2 domain, highlighting its critical regulatory function.

Crystal structures of the human JAK2 JH2 domain reveal that it adopts a prototypical protein kinase fold, consisting of an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe). The N-lobe is primarily composed of a five-stranded β-sheet and a single α-helix (αC), while the C-lobe is predominantly α-helical. The ATP-binding pocket is situated in the cleft between these two lobes. A notable feature is a relatively short activation loop compared to the JH1 domain.

The ATP-Binding Pocket: A Non-Canonical Landscape

The ATP-binding pocket of the JAK2 JH2 domain exhibits several unique features that distinguish it from canonical kinase domains, offering opportunities for selective inhibitor design. While it binds ATP, it does so in a non-canonical fashion.

Key Structural Features:

-

P-loop (Glycine-rich loop): This flexible loop positions the phosphate groups of ATP.

-

Hinge Region: Forms critical hydrogen bonds with the adenine ring of ATP. Key residues in the hinge region of JAK2 JH2 include E627 and V629, which form direct interactions with ligands.

-

αC Helix: In its active conformation, this helix moves inward to correctly orient key catalytic residues. The V617F mutation, a hallmark of many MPNs, is located in the β4-β5 loop and is known to rigidify the αC helix, promoting a constitutively active state.

-

Activation Loop: In contrast to active kinases, the activation loop of JH2 is shorter and lacks a phosphorylatable residue, contributing to its low catalytic activity.

Key Residue Interactions:

Crystal structures have revealed specific interactions between the JH2 domain and ATP or small molecule inhibitors. For instance, the gatekeeper residue, Q626, and the conserved β3 lysine, K581, are involved in ligand binding. The binding mode of ATP is stabilized by non-canonical interactions, leading to a higher affinity (Kd of ~1 µM) compared to typical protein kinases.

Conformational States: Wild-Type vs. V617F Mutant

The pathogenic V617F mutation induces significant, albeit localized, conformational changes in the JH2 domain.

-

Wild-Type (WT) JAK2 JH2: In the wild-type structure, the αC helix is more flexible. The overall conformation is in a "closed" state, which is not significantly altered upon ATP binding.

-

V617F Mutant JAK2 JH2: The substitution of valine with the bulkier phenylalanine at position 617 leads to a rigidification of the αC helix. This stabilization is thought to be due to π-stacking interactions between F617, F595, and F594. This rigidification facilitates the trans-phosphorylation of the JH1 domain, leading to constitutive kinase activation. Overall, the structures of the wild-type and V617F JH2 domains are highly similar, with a root-mean-square deviation (r.m.s.d.) of Cα positions of only 0.76 Å.

Quantitative Analysis of Ligand Binding

A variety of small molecules have been identified that bind to the ATP-binding pocket of the JAK2 JH2 domain. The binding affinities of these compounds have been characterized using various biophysical techniques, providing valuable data for structure-activity relationship (SAR) studies.

| Compound | Target Domain(s) | Assay Type | Kd (nM) | IC50 (µM) | Reference(s) |

| ATP (mant-ATP) | JAK2 JH2 | FRET | 1000 | - | |

| JNJ-7706621 | JAK2 JH1 & JH2 | ITC | 31 (JH1), 106 (JH2) | - | |

| AT9283 | JAK2 JH1 & JH2 | ITC | 11 (JH1), 1323 (JH2) | - | |

| Compound 1 | JAK2 JH2 V617F | FP | - | 0.80 ± 0.05 | |

| Reversine (7 ) | JAK2 JH2 V617F | FP | - | 1.3 ± 0.1 | |

| CB_7644166 (4 ) | JAK2 JH2 V617F | FP | - | 11.0 ± 1.0 | |

| Diaminotriazole 18 | JAK2 JH2 | - | - | >100 | |

| Diaminotriazine 4 | JAK2 JH2 V617F | - | - | 26.6 ± 3.5 | |

| Diaminotriazine 24 | JAK2 JH2 V617F | - | - | 37.8 ± 4.9 |

Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.

Experimental Protocols for Structural and Functional Characterization

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments used to characterize the JAK2 JH2 domain.

Protein Expression and Purification for Crystallography

-

Cloning: The cDNA encoding the human JAK2 JH2 domain (e.g., residues 536-812) is cloned into a suitable expression vector, such as pFASTBAC1 for baculovirus expression or a bacterial expression vector. A hexa-histidine tag is often added to the C-terminus to facilitate purification.

-

Mutagenesis: The V617F mutation and other desired mutations are introduced using a site-directed mutagenesis kit (e.g., QuikChange) with specifically designed primers. All constructs should be verified by DNA sequencing.

-

Expression: The recombinant protein is expressed in a suitable host system, such as Spodoptera frugiperda (Sf9) insect cells for baculovirus expression or E. coli.

-

Purification:

-

Cells are harvested and lysed.

-

The protein is first purified using Ni-NTA affinity chromatography.

-

Further purification is achieved by size-exclusion chromatography (SEC) to obtain a homogenous protein sample.

-

Protein purity should be assessed by SDS-PAGE.

-

X-ray Crystallography

-

Crystallization:

-

The purified JAK2 JH2 protein is concentrated to 10-20 mg/mL.

-

Crystallization screening is performed using the hanging-drop or sitting-drop vapor diffusion method at a constant temperature (e.g., 20°C). A wide range of crystallization screens should be tested.

-

For co-crystallization with ligands, the protein is incubated with a molar excess of the compound (e.g., 1-5 mM ATP with 5 mM MgCl2) prior to setting up the crystallization drops.

-

-

Data Collection:

-

Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed and scaled.

-

The structure is solved by molecular replacement using a known kinase domain structure as a search model.

-

The model is built into the electron density map and refined using crystallographic software. The quality of the final model is assessed using validation tools.

-

NMR Spectroscopy for Protein-Ligand Interaction Studies

-

Sample Preparation:

-

Uniformly 15N- and/or 13C-labeled JAK2 JH2 is expressed and purified.

-

The protein is buffer-exchanged into a suitable NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT in 90% H2O/10% D2O).

-

-

Data Acquisition:

-

A series of 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectra are recorded for the protein in the absence and presence of increasing concentrations of the ligand.

-

-

Data Analysis:

-

Chemical shift perturbations (CSPs) of the protein's backbone amide resonances upon ligand binding are monitored.

-

The magnitude of the CSPs can be used to map the ligand-binding site on the protein surface.

-

The dissociation constant (Kd) can be determined by fitting the titration curves of the CSPs.

-

Site-Directed Mutagenesis

-

Primer Design: Complementary forward and reverse primers containing the desired mutation are designed.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) and the plasmid containing the wild-type JAK2 JH2 sequence as a template. The entire plasmid is amplified.

-

Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: The mutated plasmid is transformed into competent E. coli cells.

-

Verification: The resulting colonies are screened, and the presence of the desired mutation is confirmed by DNA sequencing.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental methodologies is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the JAK-STAT signaling pathway and the general workflows for key experimental techniques.

Caption: The JAK-STAT signaling pathway.

Caption: Workflow for protein X-ray crystallography.

References

An In-depth Technical Guide on the Mechanism of JAK2 Autoinhibition by the JH2 Domain

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the Janus Kinase 2 (JAK2) autoinhibitory mechanism mediated by its pseudokinase domain (JH2). It covers the structural basis of this regulation, the disruption of autoinhibition by disease-associated mutations, and the experimental methodologies used to study these processes.

Introduction to JAK2 and its Regulatory Domains

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase essential for signal transduction from numerous cytokine and hormone receptors, playing a critical role in processes like hematopoiesis and immune response.[1][2] JAKs are unique among tyrosine kinases for possessing a tandem domain structure composed of a C-terminal tyrosine kinase domain (JH1) and an adjacent, catalytically deficient pseudokinase domain (JH2).[3][4] The JH2 domain's primary function is not catalysis but rather the negative regulation of the JH1 domain's kinase activity.[5] This autoinhibitory function is crucial for maintaining JAK2 in a low-activity state in the absence of cytokine stimulation, preventing aberrant signaling. Mutations within the JH2 domain that disrupt this autoinhibition are causally linked to myeloproliferative neoplasms (MPNs), making this mechanism a key area of study for therapeutic intervention.

The Molecular Mechanism of Autoinhibition

The autoinhibition of JAK2 is achieved through a direct, intramolecular interaction between the JH2 and JH1 domains. This interaction sterically hinders the JH1 domain, stabilizing it in an inactive conformation.

2.1. Structural Basis of the JH2-JH1 Interaction While a crystal structure of the full tandem kinase domains was long sought, molecular dynamics simulations and subsequent crystal structures of related JAK family members (like TYK2) have provided a robust model. In this model, the N-lobe of the JH2 domain docks onto the N-lobe of the JH1 domain. This interaction locks the JH1 domain in an inactive state, reminiscent of the autoinhibition seen in other kinases like Abl. A striking feature of this model is that nearly all disease-causing mutations found in patients with MPNs map directly to this JH2-JH1 interface, underscoring its physiological importance.

2.2. The Dual Function of the JH2 Domain The JH2 domain exhibits a dual regulatory function. While it suppresses basal JAK2 activity in the absence of a stimulus, it is also required for the kinase to become fully active upon cytokine stimulation. Deletion of the JH2 domain leads to a constitutively active kinase that, paradoxically, cannot be further activated by cytokines. This suggests that cytokine receptor binding induces a conformational change that releases the JH2-mediated inhibition, allowing for JH1-JH1 trans-phosphorylation and activation.

2.3. Catalytic Activity of the JH2 Domain Contrary to its "pseudokinase" designation, the JH2 domain is not catalytically inert. It possesses a low level of dual-specificity kinase activity and can autophosphorylate two key negative regulatory sites: Serine 523 (Ser523) and Tyrosine 570 (Tyr570). Phosphorylation at these sites is believed to strengthen the autoinhibitory interaction between JH2 and JH1, further ensuring a low basal activity state. The discovery of this catalytic function provided a new layer of understanding to the regulatory complexity of JAK2.

Disruption of Autoinhibition in Myeloproliferative Neoplasms (MPNs)

The most prevalent mutation in MPNs is a valine-to-phenylalanine substitution at position 617 (V617F), located within the JH2 domain. This mutation and others in the JH2 domain (e.g., in exon 12) lead to constitutive activation of JAK2 by disrupting the delicate autoinhibitory balance.

The V617F mutation does not reside directly at the JH2-JH1 binding interface but is thought to allosterically disrupt the autoinhibitory conformation. Structural studies show the V617F mutation rigidifies the αC helix in the N-lobe of the JH2 domain. This conformational change is proposed to destabilize the inhibitory interaction with JH1, shifting the equilibrium towards an active state and permitting ligand-independent trans-phosphorylation and downstream signaling. This results in uncontrolled cell proliferation, a hallmark of MPNs.

Quantitative Analysis of JAK2 Regulation

Kinetic studies have been instrumental in quantifying the effect of the JH2 domain on JH1's catalytic activity. These analyses consistently show that the presence of the JH2 domain reduces the maximal velocity (Vmax) of the kinase reaction without significantly altering the Michaelis constant (Km) for the peptide substrate, a hallmark of non-competitive inhibition.

| Parameter | JAK2 Construct | Value/Effect | Significance | Reference |

| Catalytic Efficiency | JH1 (Kinase Domain alone) | Higher Vmax | Demonstrates the intrinsic catalytic potential of the JH1 domain. | |

| JH1-JH2 (Tandem Domains) | Lower Vmax | Quantifies the inhibitory effect of the JH2 domain on JH1 activity. | ||

| Substrate Affinity | JH1 vs. JH1-JH2 | No significant change in Km | Indicates JH2 does not block the substrate-binding site (non-competitive). | |

| ATP Binding Affinity (Kd) | JH2 Domain | ~1 µM | Shows high-affinity, albeit non-canonical, ATP binding to the JH2 domain. | |

| Inhibitor Potency (IC50) | Ruxolitinib on JAK2 | Low nanomolar (e.g., ~3 nM) | Provides a benchmark for ATP-competitive inhibitors targeting the JH1 domain. | |

| Pacritinib on JAK2 | Low nanomolar (e.g., ~23 nM) | Demonstrates potency of another clinical-stage JH1 inhibitor. | ||

| SOCS3 on JAK2 (WT & V617F) | Similar IC50 values | Shows the physiological inhibitor SOCS3 can inhibit both WT and mutant JAK2. |

Key Experimental Protocols

Studying the JAK2 autoinhibitory mechanism requires a combination of biochemical, cellular, and structural biology techniques.

5.1. Recombinant Protein Expression and Purification

-

Objective: To produce pure JAK2 domain constructs (e.g., JH1, JH1-JH2) for in vitro assays.

-

Methodology:

-

Cloning: The cDNA corresponding to the desired human JAK2 domains is cloned into a baculovirus transfer vector (e.g., pFastBac) containing an N-terminal affinity tag (e.g., 6x-His).

-

Expression: The recombinant vector is used to generate baculovirus in Spodoptera frugiperda (Sf9) insect cells. Large-scale cultures of Sf9 or High Five cells are then infected to express the protein.

-

Lysis: Cells are harvested and lysed via sonication in a buffer containing protease and phosphatase inhibitors.

-

Purification: The lysate is clarified by centrifugation. The supernatant is first passed over a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. After washing, the His-tagged protein is eluted with imidazole.

-

Further Purification: The eluted protein is often further purified by size-exclusion chromatography to ensure homogeneity and proper folding. Protein purity is assessed by SDS-PAGE.

-

5.2. In Vitro Kinase Assay

-

Objective: To measure the catalytic activity of purified JAK2 constructs and assess the effect of inhibitors.

-

Methodology:

-

Reaction Setup: Assays are typically performed in 96- or 384-well plates. Each well contains the purified recombinant JAK2 enzyme, a kinase assay buffer (containing MgCl2 and DTT), and a specific peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide or a STAT5-derived peptide).

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

-

Detection: The amount of ATP consumed (which correlates with kinase activity) is measured. A common method is the Kinase-Glo® Luminescent Kinase Assay, which uses luciferase to measure the remaining ATP. A lower light signal indicates higher kinase activity.

-

Inhibitor Screening: For IC50 determination, the assay is run with serial dilutions of a test compound. The resulting data are plotted to calculate the concentration at which 50% of kinase activity is inhibited.

-

5.3. Co-Immunoprecipitation (Co-IP)

-

Objective: To demonstrate the physical interaction between the JH1 and JH2 domains within a cellular context.

-

Methodology:

-

Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with plasmids encoding the JH2 domain fused to one epitope tag (e.g., HA-tag) and the JH1 domain fused to another (e.g., Myc-tag).

-

Cell Lysis: After 24-48 hours, cells are washed and lysed in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: The lysate is pre-cleared with protein A/G beads. An antibody targeting one of the tags (e.g., anti-HA) is added to the lysate and incubated to form an antibody-antigen complex. Protein A/G beads are then added to capture this complex.

-

Washing: The beads are washed several times to remove non-specific binding proteins.

-

Elution and Western Blot: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate is then resolved by SDS-PAGE and analyzed by Western blotting using an antibody against the second tag (e.g., anti-Myc) to detect the co-precipitated protein. A band for the Myc-JH1 protein confirms its interaction with the HA-JH2 protein.

-

Conclusion and Therapeutic Implications

The JH2 domain is the master regulator of JAK2 activity. It functions as an intramolecular switch, holding the JH1 kinase domain in an inhibited state until activation by an upstream cytokine signal. This autoinhibitory mechanism is a critical safeguard against uncontrolled signaling. The high frequency of mutations in the JH2 domain in MPNs highlights this interface as a key node of pathogenesis. While current JAK2 inhibitors are effective, they target the ATP-binding site of the active JH1 domain and do not distinguish between wild-type and mutant JAK2. A deeper understanding of the JH2-JH1 autoinhibitory interface could pave the way for novel allosteric inhibitors that specifically target the mutant, activated conformation of JAK2 or that stabilize the inhibited state, potentially offering greater selectivity and fewer off-target effects.

References

- 1. The pseudokinase domain of JAK2 is a dual-specificity protein kinase that negatively regulates cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis for pseudokinase-dependent autoinhibition of JAK2 tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase [frontiersin.org]

- 4. Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autoinhibition of Jak2 Tyrosine Kinase Is Dependent on Specific Regions in Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

The Structural and Functional Ramifications of the V617F Mutation on the JAK2 Pseudokinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The discovery of the somatic V617F mutation in the Janus kinase 2 (JAK2) gene represents a landmark in the understanding of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][2][3][4][5] This single nucleotide substitution, leading to the replacement of valine with phenylalanine at position 617 within the pseudokinase (JH2) domain, results in constitutive activation of the JAK2 kinase, driving uncontrolled cell proliferation. This guide provides an in-depth technical overview of the structural and functional consequences of the V617F mutation on the JAK2 JH2 domain, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling and experimental workflows.

Structural Impact of the V617F Mutation on the JH2 Domain

The JH2 domain of JAK2, while lacking robust catalytic activity, plays a crucial autoinhibitory role on the adjacent kinase (JH1) domain. The V617F mutation disrupts this autoinhibition, leading to persistent kinase activation.

Crystal structures of the wild-type (WT) and V617F mutant JAK2 JH2 domains have revealed subtle yet critical conformational changes. The overall fold of the JH2 domain in the V617F mutant is highly similar to the wild-type structure. However, significant structural deviations are observed in the αC helix and the loops connecting β3-αC and β4-β5 in the N-lobe of the JH2 domain.

Molecular dynamics simulations and crystallographic data indicate that the V617F mutation leads to a rigidification of the αC helix . This stabilization is thought to be mediated, in part, by π-stacking interactions between the introduced Phe617 and neighboring residues Phe594 and Phe595. This increased stability of the αC helix is crucial for the constitutive activity of the V617F mutant. The mutation of F595 to alanine, for instance, dramatically reduces the constitutive activity of JAK2 V617F.

While the overall structures of the wild-type and V617F JH2 domains are similar, with a root-mean-square deviation (RMSD) in Cα positions of 0.76 Å, the localized conformational changes have profound functional consequences.

Quantitative Analysis of the V617F Mutation's Impact

The functional consequences of the V617F mutation have been quantified through various biochemical and biophysical assays. These studies have shed light on the altered enzymatic activity and substrate affinity of the mutant protein.

| Parameter | JAK2 WT (JH1+JH2) | JAK2 V617F (JH1+JH2) | JAK2 (JH1 only) | Method | Reference |

| Km for ATP (µM) | 88 ± 9 | 106 ± 11 | 44 ± 6 | Peptide Microarray | |

| Vmax (relative units) | Lower | Higher | - | In vitro kinase assay | |

| Substrate Affinity (Km) | Higher | Lower | - | Kinetic studies |

The data indicates that the JH2 domain in the wild-type protein decreases the affinity for ATP, and the V617F mutation does not significantly alter this parameter. However, kinetic studies have shown that the V617F mutant exhibits a lower Km for its substrates, suggesting an increased affinity, which contributes to its hyperactivation. It is important to note that some studies have reported similar kinetic properties between the full-length wild-type and V617F proteins, suggesting the mutation's primary role is in disrupting autoinhibition rather than directly altering catalytic efficiency.

Signaling Pathways Activated by JAK2 V617F

The constitutive activation of JAK2 by the V617F mutation leads to the persistent phosphorylation and activation of several downstream signaling pathways, driving cell proliferation and survival. The primary pathway affected is the JAK-STAT pathway.

Upon activation, JAK2 V617F phosphorylates STAT3 and STAT5, leading to their dimerization, nuclear translocation, and transcription of target genes involved in cell cycle progression and apoptosis inhibition. In addition to the STAT pathway, JAK2 V617F also activates the Ras/MEK/ERK and PI3K/Akt signaling cascades.

Experimental Protocols

The characterization of the JAK2 V617F mutation has relied on a variety of sophisticated experimental techniques. Below are overviews of the key methodologies employed.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the JAK2 JH2 domain (both wild-type and V617F mutant) at atomic resolution.

Methodology:

-

Protein Expression and Purification: The human JAK2 JH2 domain (residues 537-808) is cloned into an expression vector (e.g., pET-28a) and expressed in E. coli. The protein is then purified using a series of chromatography steps, such as Ni-NTA affinity chromatography, ion exchange, and size-exclusion chromatography.

-

Crystallization: Purified JH2 protein is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. Crystals are grown using methods like sitting-drop or hanging-drop vapor diffusion.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement, with a known kinase domain structure as a search model, followed by model building and refinement.

In Vitro Kinase Assays

Objective: To measure the enzymatic activity of wild-type and V617F mutant JAK2.

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant JAK2 (full-length or specific domains) is used as the enzyme. A synthetic peptide derived from a known JAK2 substrate (e.g., STAT5) is used as the substrate.

-

Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP (often radiolabeled with ³²P or ³³P), and a reaction buffer containing Mg²⁺. The reaction is allowed to proceed for a defined time at a specific temperature.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by separating the phosphorylated peptide from unreacted ATP using phosphocellulose paper and measuring radioactivity with a scintillation counter, or by using non-radioactive methods such as fluorescence-based assays.

Molecular Dynamics Simulations

Objective: To investigate the dynamic behavior and conformational changes of the JAK2 JH2 domain in silico.

Methodology:

-

System Setup: The crystal structure of the JAK2 JH2 domain (wild-type or V617F) is used as the starting point. The protein is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Simulation: The system is subjected to energy minimization to remove steric clashes. A molecular dynamics simulation is then run for an extended period (nanoseconds to microseconds), where the movements of all atoms are calculated over time based on a force field.

-

Analysis: The trajectory of the simulation is analyzed to study various properties, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and specific interactions between residues.

Implications for Drug Development

The detailed understanding of the structural and functional consequences of the V617F mutation has significant implications for the development of targeted therapies for MPNs. While current JAK2 inhibitors, such as ruxolitinib, target the ATP-binding pocket of the active JH1 domain and are effective in managing symptoms, they do not specifically target the mutant protein and can have side effects.

Future drug discovery efforts are focused on developing inhibitors that specifically target the V617F mutant or the unique conformation of the JH2 domain it induces. The structural insights gained from crystallography and molecular dynamics simulations are invaluable for the structure-based design of such novel therapeutics. The identification of small molecules that bind to the JH2 domain and allosterically modulate JAK2 activity is a promising avenue of research.

Conclusion

The V617F mutation in the JAK2 JH2 domain is a key driver of myeloproliferative neoplasms. Its impact on the structure of the JH2 domain, particularly the rigidification of the αC helix, leads to the constitutive activation of the JAK2 kinase and its downstream signaling pathways. A thorough understanding of these molecular mechanisms, supported by quantitative data and detailed experimental methodologies, is crucial for the continued development of more specific and effective therapies for patients with these hematological malignancies.

References

- 1. Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK2 V617F Constitutive Activation Requires JH2 Residue F595: A Pseudokinase Domain Target for Specific Inhibitors | PLOS One [journals.plos.org]

- 4. JAK2 V617F Constitutive Activation Requires JH2 Residue F595: A Pseudokinase Domain Target for Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK2 and Beyond: JAK2V617 Mutational Study of Myeloproliferative Disorders and Haematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Tandem Kinase: An In-depth Technical Guide to the Evolution and Function of Pseudokinase Domains in the JAK Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of non-receptor tyrosine kinases represents a cornerstone of cytokine signaling, playing a pivotal role in immunity, hematopoiesis, and inflammation. A unique and defining feature of this family is the presence of a tandem kinase architecture, comprising a catalytically active kinase domain (JH1) and a catalytically-impaired or inactive pseudokinase domain (JH2). Initially dismissed as a vestigial remnant of a gene duplication event, the JH2 domain has emerged as a critical allosteric regulator of JAK activity. Its evolution has been a journey of functional divergence, transforming a redundant kinase into a sophisticated regulatory module. This technical guide delves into the evolutionary trajectory of the JAK pseudokinase domain, its structural and functional intricacies, and its profound implications for cellular signaling and disease. We provide a comprehensive overview of the current understanding of JH2 evolution, summarize key quantitative data, detail essential experimental protocols for its study, and visualize the complex signaling and experimental workflows.

Introduction: The Enigma of the Pseudokinase

Approximately 10% of the human kinome consists of pseudokinases, proteins that share sequence homology with protein kinases but lack key catalytic residues.[1] For many years, these were considered evolutionary relics. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, is a prime example of proteins harboring such a domain.[2] Each member possesses a C-terminal tyrosine kinase domain (JH1) responsible for downstream signaling, preceded by a pseudokinase domain (JH2).[3][4] The discovery of activating mutations within the JH2 domain of JAK2, particularly the V617F mutation, in myeloproliferative neoplasms (MPNs) unequivocally established the critical regulatory function of this enigmatic domain.[5] This finding ignited a surge of research into the structure, function, and evolution of JAK pseudokinases, revealing them to be not merely inactive domains but key allosteric regulators of their catalytically active counterparts.

Evolutionary Origins and Divergence of the JAK Pseudokinase Domain

The canonical JAK domain architecture, featuring a pseudokinase domain, is believed to be unique to bilateria, with the fruit fly homolog Hopscotch representing an early example. Phylogenetic analyses suggest that the JH2 domain arose from a local duplication and subsequent divergence of the primordial JH1 domain within a JAK-like precursor. This duplication event set the stage for a fascinating evolutionary trajectory where one kinase domain maintained its catalytic function while the other evolved to fulfill a regulatory role.

Analysis of selective pressures on the JH1 and JH2 domains reveals a significant shift in evolutionary rates. The JH1 domain exhibits strong conservation of residues critical for catalysis, while the JH2 domain shows higher variability in these regions. Conversely, specific residues within the JH2 domain that are crucial for its regulatory function are highly conserved. This pattern of "shifted evolutionary rates" provides compelling evidence for the functional divergence of the two domains following the duplication event.

The four mammalian JAK family members (JAK1, JAK2, JAK3, and TYK2) were generated through two rounds of whole-genome duplication in the early stages of vertebrate evolution. Phylogenetic trees show a closer relationship between JAK1/TYK2 and JAK2/JAK3, suggesting they arose from common intermediates. This evolutionary history has resulted in subtle but significant differences in the pseudokinase domains of each family member, contributing to their unique regulatory properties and roles in distinct signaling pathways.

Structural and Functional Characterization of the JH2 Domain

The pseudokinase domains of all JAK family members adopt a canonical protein kinase fold, with an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe). However, they exhibit key substitutions in conserved catalytic motifs, such as the DFG and HRD motifs, which are typically required for phosphotransfer. Despite these alterations, the JH2 domains of JAK1, JAK2, and TYK2 have been shown to bind ATP, a feature that is critical for their structural integrity and regulatory function.

Allosteric Regulation of the JH1 Domain

A primary function of the JH2 domain is the allosteric inhibition of the adjacent JH1 kinase domain. Crystal structures of the TYK2 pseudokinase-kinase domain module have revealed an extensive inhibitory interface between the two domains. The JH2 domain physically interacts with the JH1 domain, holding it in an inactive conformation. Disease-associated mutations in the JH2 domain often cluster at this interface, disrupting the autoinhibitory interaction and leading to constitutive kinase activation.

ATP Binding to the Pseudokinase Domain

The ability of JAK pseudokinase domains to bind ATP is a key aspect of their function. ATP binding appears to stabilize the JH2 domain, which is necessary for its regulatory role. Disruption of the ATP-binding pocket in the JH2 domain can ameliorate the hyperactivation of pathogenic JAK mutants, highlighting this site as a potential therapeutic target.

Table 1: ATP Binding Affinities of JAK Family Pseudokinase (JH2) Domains

| JAK Family Member | Ligand | Method | Dissociation Constant (Kd) | Reference(s) |

| JAK2 | Mant-ATP | Fluorescence Spectroscopy | ~1 µM | |

| JAK2 | ATP | Isothermal Titration Calorimetry | 1.3 µM | |

| TYK2 | ATP | Surface Plasmon Resonance | 24 µM | |

| TYK2 | Mant-ATP | Fluorescence Spectroscopy | 15 µM | |

| JAK3 | MANT-ATP | Fluorescence Spectroscopy | 0.4 µM | |

| JAK3 | ATP | Differential Scanning Fluorimetry | 40.4 ± 97.1 µM |

The Unique Catalytic Activity of the JAK2 JH2 Domain

Contrary to the initial classification of all JH2 domains as catalytically dead, the pseudokinase domain of JAK2 has been shown to possess dual-specificity kinase activity, capable of phosphorylating both serine and tyrosine residues. This activity is significantly weaker than that of the JH1 domain. The JAK2 JH2 domain autophosphorylates two negative regulatory sites, Ser523 and Tyr570, which helps to maintain a low basal activity of the JAK2 kinase.

Table 2: Kinetic Parameters of the JAK2 Pseudokinase (JH2) Domain

| Substrate | Km | Vmax | kcat | kcat/Km | Reference(s) |

| ATP (with STAT5A peptide) | 88 ± 9 µM | Lowered by JH2 | - | - | |

| Specific peptide substrates | Data not available | Data not available | Data not available | Data not available |

Signaling Pathways and Regulatory Mechanisms

The JAK-STAT pathway is a primary signaling cascade downstream of many cytokine receptors. The regulatory role of the JH2 domain is central to the proper functioning of this pathway.

Experimental Protocols

The study of JAK pseudokinase domains requires a combination of biochemical, biophysical, and structural biology techniques. Below are detailed methodologies for key experiments.

Recombinant Protein Expression and Purification of JAK Pseudokinase Domains

Objective: To produce pure, folded, and active JAK JH2 domains for in vitro assays.

Protocol:

-

Cloning: The cDNA encoding the desired JAK JH2 domain (e.g., human JAK2 residues 536-812) is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N- or C-terminal tag (e.g., GST or 6xHis) for purification.

-

Baculovirus Generation: The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid DNA is then transfected into insect cells (e.g., Sf9) to produce a high-titer viral stock.

-

Protein Expression: Suspension cultures of insect cells (e.g., High Five) are infected with the recombinant baculovirus and incubated for 48-72 hours.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or microfluidization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins). The column is washed extensively, and the protein is eluted.

-

Tag Cleavage (Optional): If a cleavable tag is used, the eluted protein is incubated with a specific protease (e.g., TEV or thrombin) to remove the tag.

-

Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography to remove aggregates and any remaining impurities. The purity and homogeneity of the final protein are assessed by SDS-PAGE.

In Vitro Kinase Assay for JAK2 JH2 Domain

Objective: To measure the catalytic activity of the JAK2 JH2 domain.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the purified JAK2 JH2 domain (1-5 µg) with a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Substrate Addition: Add the desired substrate. For autophosphorylation assays, no exogenous substrate is needed. For substrate phosphorylation, a peptide or protein substrate is added.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP. For radioactive assays, [γ-³²P]ATP (10 µCi) is used. For non-radioactive assays, unlabeled ATP is used.

-

Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Analysis: The samples are resolved by SDS-PAGE. For radioactive assays, the gel is dried and exposed to a phosphor screen or X-ray film to visualize the phosphorylated protein. For non-radioactive assays, phosphorylation can be detected by Western blotting using phospho-specific antibodies or by mass spectrometry.

ATP Binding Assay using Fluorescence Polarization

Objective: To determine the binding affinity (Kd) of ATP to the JAK JH2 domain.

Protocol:

-

Reagent Preparation:

-

Prepare a fluorescently labeled ATP analog (tracer) at a low nanomolar concentration in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Prepare a serial dilution of the purified JAK JH2 domain in the same assay buffer.

-

For competition assays, prepare a serial dilution of unlabeled ATP or a test compound.

-

-

Assay Plate Setup: In a black, low-volume 384-well plate, add the tracer to all wells. Then, add the serially diluted JH2 protein (for direct binding) or a fixed concentration of JH2 and serially diluted competitor (for competition assays).

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

Data Analysis: The change in fluorescence polarization is plotted against the protein or competitor concentration. The data are fitted to a suitable binding model (e.g., one-site binding) to determine the Kd or IC50 value.

Visualizing Experimental Workflows

The study of pseudokinase evolution involves a multi-faceted approach, from sequence analysis to functional validation.

Conclusion and Future Directions

The evolution of the JAK pseudokinase domain is a compelling example of neofunctionalization, where a duplicated gene acquires a new, regulatory role. Far from being a passive, inactive domain, the JH2 domain is a dynamic and essential component of the JAK signaling machinery. Its ability to allosterically regulate the JH1 domain, bind ATP, and in the case of JAK2, exhibit catalytic activity, underscores its multifaceted nature. The high prevalence of disease-causing mutations within the JH2 domain further emphasizes its critical role in maintaining cellular homeostasis.

Future research will likely focus on several key areas. A deeper understanding of the precise molecular mechanisms by which different JH2 domains confer specific regulatory properties to each JAK family member is needed. The development of selective small molecule inhibitors that target the ATP-binding site of the JH2 domain holds great promise for the treatment of diseases driven by hyperactive JAK signaling. Finally, continued exploration of the evolutionary history of pseudokinases across different species will undoubtedly provide further insights into the intricate ways in which nature has repurposed and refined these fascinating regulatory domains.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of the Jak2 Tyrosine Kinase by Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Analysis of Jak2 Catalytic Function by Peptide Microarrays: The Role of the JH2 Domain and V617F Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to Identifying Novel Binding Sites on the JAK2 JH2 Domain

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase 2 (JAK2) protein is a critical mediator of cytokine signaling, playing a pivotal role in hematopoiesis and immune response. While the catalytic kinase domain (JH1) has been the primary target for drug development, the pseudokinase domain (JH2) has emerged as a compelling target for a new generation of selective and allosteric inhibitors. This technical guide provides an in-depth overview of the strategies and methodologies for identifying and characterizing novel binding sites on the JAK2 JH2 domain, offering a roadmap for the development of next-generation JAK2-targeted therapies.

The JAK-STAT Signaling Pathway: A Central Role for JAK2

The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines, growth factors, and hormones. Upon cytokine binding, receptor dimerization brings two JAK2 molecules into close proximity, leading to their trans-phosphorylation and activation. The activated JAK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate gene expression.[1][2][3][4] Dysregulation of this pathway, often driven by mutations in JAK2, is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases.

The Allure of the JH2 Domain: A Paradigm Shift in JAK2 Inhibition

The JH2 domain, historically considered a catalytically inactive "pseudokinase," is now understood to be a crucial regulator of the JH1 kinase domain's activity.[1] The discovery of the prevalent V617F mutation within the JH2 domain in MPN patients has highlighted its significance in disease pathogenesis. This mutation leads to constitutive activation of JAK2, driving uncontrolled cell proliferation.

Targeting the JH2 domain offers several potential advantages over conventional JH1 inhibitors:

-

Enhanced Selectivity: The ATP-binding site of the JH1 domain is highly conserved across the kinase family, making it challenging to develop highly selective inhibitors. The JH2 domain, with its distinct structural features, presents an opportunity for developing inhibitors with greater specificity for JAK2, potentially reducing off-target effects.

-

Allosteric Modulation: The JH2 domain allosterically regulates the activity of the JH1 domain. Small molecules that bind to novel pockets on the JH2 domain can modulate the conformation of the entire JAK2 protein, offering a more nuanced and potentially more effective means of inhibition.

-

Targeting Mutant JAK2: The V617F mutation in the JH2 domain creates a constitutively active state. Inhibitors that specifically recognize and bind to the altered conformation of the mutant JH2 domain could offer a truly disease-specific therapeutic strategy.

Experimental Workflow for Identifying Novel JH2 Binding Sites

A systematic approach is essential for the successful identification and validation of novel binding sites and corresponding ligands for the JAK2 JH2 domain. The following workflow outlines a typical drug discovery cascade, from initial screening to structural and functional characterization.

Quantitative Analysis of Ligand Binding to the JAK2 JH2 Domain

A critical aspect of identifying novel binders is the quantitative assessment of their interaction with the JAK2 JH2 domain. The following tables summarize key binding affinity data for various compounds reported in the literature.

Table 1: In Vitro Binding Affinities of Small Molecules to JAK2 Domains

| Compound | Target Domain | Assay | Kd (μM) | IC50 (μM) | Reference |

| ATP | JAK2 JH2 | FP | ~7-9 | - | |

| JNJ-7706621 | JAK2 JH2 | ITC | 0.106 | - | |

| JAK2 JH1 | ITC | 0.031 | - | ||

| JAK2 JH2 | FP | - | >3.5 | ||

| JAK2 JH1 | FP | - | >3.5 | ||

| AT9283 | JAK2 JH2 | FP | - | >100 | |

| JAK2 JH1 | FP | - | 11 | ||

| Reversine | JAK2 JH2 V617F | FP | - | 4.8 | |

| JAK2 JH1 | FP | - | 1.8 | ||

| CB_7644166 | JAK2 JH2 V617F | FP | - | 91 | |

| JAK2 JH1 | FP | - | >100 | ||

| Indoloxytriazine 22 | JAK2 JH2 V617F | FP | 65 | - | |

| JAK2 JH1 | FP | No binding | - |

Table 2: Cellular Activity of Selected JAK2 JH2 Domain Binders

| Compound | Cell Line | Assay | IC50 (μM) | Reference |

| JNJ-7706621 | HEL (JAK2 V617F) | Cell Viability | 1.1 | |

| SET-2 (JAK2 V617F) | Cell Viability | 1.1 | ||

| AT9283 | HEL (JAK2 V617F) | Cell Viability | 0.04 | |

| SET-2 (JAK2 V617F) | Cell Viability | 0.02 | ||

| Reversine | HEL (JAK2 V617F) | Cell Viability | 0.3 | |

| SET-2 (JAK2 V617F) | Cell Viability | 0.4 |

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in drug discovery research. This section provides detailed methodologies for key experiments used to identify and characterize novel binders to the JAK2 JH2 domain.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful high-throughput screening technique to identify compounds that bind to a target protein by measuring the displacement of a fluorescently labeled probe.

-

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the rotational motion of the tracer is significantly slowed, leading to an increase in fluorescence polarization. Competitive inhibitors will displace the tracer, causing a decrease in polarization.

-

Materials:

-

Purified recombinant JAK2 JH2 protein (wild-type and/or V617F mutant)

-

Fluorescently labeled tracer (e.g., BODIPY-ATP or a high-affinity fluorescently labeled known binder)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

Test compounds dissolved in DMSO

-

384-well black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

-

-

Protocol:

-

Tracer and Protein Optimization: Determine the optimal concentrations of the fluorescent tracer and JAK2 JH2 protein. This is typically done by titrating the protein against a fixed concentration of the tracer to generate a binding curve and determine the Kd of the tracer-protein interaction. For competitive assays, a protein concentration that gives approximately 80% of the maximum polarization signal is often used.

-

Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

-

Assay Plate Preparation:

-

Add a small volume (e.g., 5 µL) of the diluted test compounds or DMSO (for control wells) to the microplate wells.

-

Add the JAK2 JH2 protein solution (e.g., 10 µL) to all wells except for the "no protein" control.

-

Add the fluorescent tracer solution (e.g., 5 µL) to all wells.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

Measurement: Read the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to protein.

-

Materials:

-

Purified, highly concentrated, and dialyzed JAK2 JH2 protein

-

Ligand of interest, accurately weighed and dissolved in the same dialysis buffer

-

Isothermal titration calorimeter

-

-

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the JAK2 JH2 protein against the chosen assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure buffer matching between the protein and ligand solutions.

-

Prepare the ligand solution in the final dialysis buffer. The ligand concentration should ideally be 10-20 times that of the protein concentration.

-

Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

-

-

Instrument Setup:

-

Set the desired experimental temperature (e.g., 25°C).

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts, followed by a series of larger, equal-volume injections (e.g., 2-3 µL).

-

Allow sufficient time between injections for the signal to return to baseline.

-

-

Control Experiment: Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the interaction between a ligand and its protein target, revealing the precise binding mode and key molecular interactions.

-

Principle: A high-quality crystal of the protein-ligand complex is irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

-

Materials:

-

Highly pure and concentrated JAK2 JH2 protein

-

Ligand of interest

-

Crystallization screens and reagents

-

X-ray diffraction equipment (in-house or synchrotron source)

-

-

Protocol:

-

Protein-Ligand Complex Formation:

-

Co-crystallization: Incubate the JAK2 JH2 protein with a molar excess of the ligand before setting up crystallization trials. This method is often preferred for high-affinity ligands. For some ligands, co-crystallization may be required to obtain a complex structure.

-

Soaking: Grow apo-crystals of JAK2 JH2 first and then soak them in a solution containing the ligand. This method is suitable for ligands with good solubility and can be a faster approach if apo-crystals are readily available.

-

-

Crystallization: